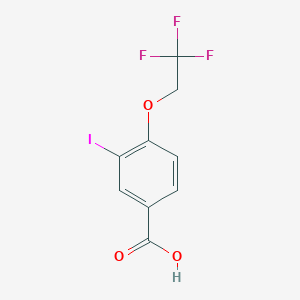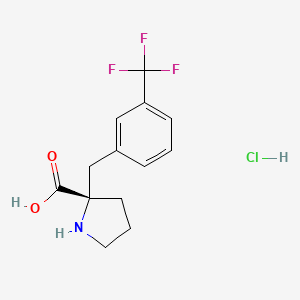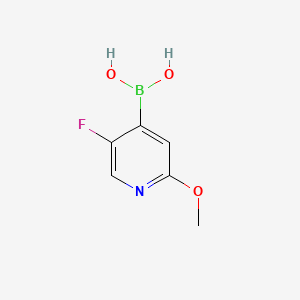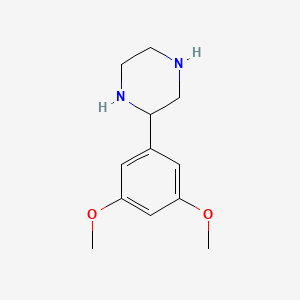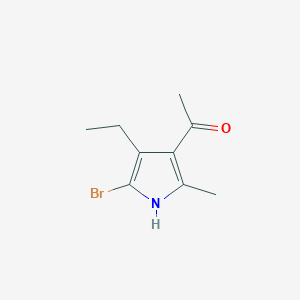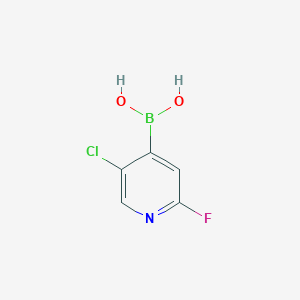
Fmoc-L-2-氨基己二酸
描述
Fmoc-L-2-aminoadipic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid, is a compound with the molecular formula C21H21NO6 . It has a molecular weight of 383.4 g/mol . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The molecular structure of Fmoc-L-2-aminoadipic acid includes a fluorenyl group, which is highly fluorescent, and an amino acid residue . The fluorenyl group contributes to the hydrophobicity and aromaticity of the compound, promoting the association of building blocks .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc chemistry provides a solution to the previously limiting conditions of the Boc method as the deprotection conditions are compatible with modified peptides .Physical And Chemical Properties Analysis
Fmoc-L-2-aminoadipic acid is a white powder . It has a molecular weight of 383.4 g/mol . The compound is characterized by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .科学研究应用
Hydrogel Formation
Fmoc-L-2-aminoadipic acid can be used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . The Fmoc group contributes to the self-assembly of these peptides, allowing them to gel in aqueous solutions .
Tissue Engineering
The hydrogels formed by Fmoc-L-2-aminoadipic acid can be used in tissue engineering. For example, the Fmoc-K3 hydrogel, which is quite rigid, supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering .
Drug Delivery
The self-assembling properties of Fmoc-L-2-aminoadipic acid make it a promising candidate for drug delivery applications. The hydrogels formed by this compound can potentially be used to deliver drugs to specific locations in the body .
Diagnostic Tools for Imaging
The hydrogels formed by Fmoc-L-2-aminoadipic acid can also be used as diagnostic tools for imaging. The biocompatibility and self-assembling properties of these hydrogels make them suitable for this purpose .
Fabrication of Functional Materials
Fmoc-L-2-aminoadipic acid can be used as a building block for the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it useful in the creation of various materials .
Peptide & Solid Phase Synthesis
Fmoc-L-2-aminoadipic acid is used as a building block for peptide synthesis and solid phase synthesis. It’s used in the creation of unusual amino acids and other complex molecules .
未来方向
Fmoc-modified amino acids and short peptides have shown potential for applications due to their inherent hydrophobicity and aromaticity, which can promote the association of building blocks . They are being explored for use in biomedical science, including basic biology studies of epitope immunogenicity, protein–protein interactions, and substrate specificity of enzymes . They are also being used in the development of DNA-encoded chemical libraries (DECLs) of peptides . Furthermore, supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators are being studied .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHYGKLDYXUSA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



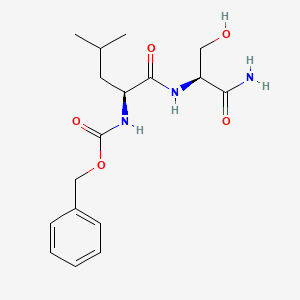

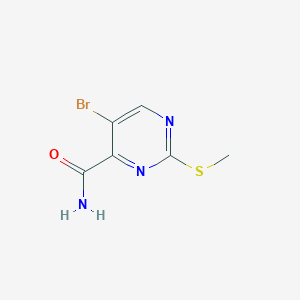
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
